Oxazole, 2-(4-chlorophenyl)-4,5-dihydro-
Overview
Description
Oxazole, 2-(4-chlorophenyl)-4,5-dihydro- is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The specific compound , 2-(4-chlorophenyl)-4,5-dihydrooxazole, features a 4-chlorophenyl group attached to the second position of the oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4,5-dihydrooxazole can be achieved through several methods. One common approach involves the condensation of 4-chlorobenzaldehyde with 2-aminoethanol in the presence of molecular iodine and potassium carbonate in tert-butanol under ultrasound irradiation . This method provides a straightforward route to the desired compound with good yields.
Industrial Production Methods
Industrial production of oxazole derivatives often involves scalable methods that ensure high purity and yield. The Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones, is a classic method used for the industrial production of oxazoles . Additionally, the Fischer oxazole synthesis, which utilizes cyanohydrins and aldehydes, is another widely employed method .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the oxazole ring into more complex structures.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens, alkyl halides, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4,5-diphenyloxazole with ceric ammonium nitrate (CAN) can yield imides and benzoic acid .
Scientific Research Applications
2-(4-chlorophenyl)-4,5-dihydrooxazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, oxazole derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(4-chlorophenyl)-4,5-dihydrooxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its potential as a pharmacophore, making it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDGOJYDQPRINZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288154 | |
Record name | oxazole, 2-(4-chlorophenyl)-4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7399-68-0 | |
Record name | NSC54392 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54392 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | oxazole, 2-(4-chlorophenyl)-4,5-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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